molecular formula C12H13NO3 B2675484 1-(2-ethoxyethyl)-1H-indole-2,3-dione CAS No. 303065-45-4

1-(2-ethoxyethyl)-1H-indole-2,3-dione

Cat. No. B2675484
M. Wt: 219.24
InChI Key: BBJJSGDVMAOQKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The description of a chemical compound typically includes its IUPAC name, common names, and structural formula. It may also include its appearance, odor, and other physical characteristics.



Synthesis Analysis

Synthesis analysis involves detailing the chemical reactions used to synthesize the compound. This can include the starting materials, reagents, catalysts, and conditions of the reaction.



Molecular Structure Analysis

Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the arrangement of atoms within the molecule.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This can include its reactivity with other compounds, its stability under different conditions, and the products it forms during reactions.



Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility, density, and reactivity.


Scientific Research Applications

Synthesis and Organic Chemistry Applications

1-(2-ethoxyethyl)-1H-indole-2,3-dione serves as a versatile precursor in the synthesis of a wide range of heterocyclic compounds. Its utility in organic synthesis is highlighted by its role in constructing indole and quinoline derivatives, which are crucial scaffolds in pharmaceutical chemistry. Garden and Pinto (2001) discuss the synthetic versatility of isatins, including 1-(2-ethoxyethyl)-1H-indole-2,3-dione, showcasing their importance in drug synthesis and as raw materials for developing a variety of heterocyclic compounds (Garden & Pinto, 2001).

Antimicrobial Applications

Ashok et al. (2015) demonstrated the antimicrobial potential of derivatives synthesized from 1H-indole-2,3-dione, revealing their efficacy against various bacterial and fungal strains. This indicates the potential of 1-(2-ethoxyethyl)-1H-indole-2,3-dione derivatives in developing new antimicrobial agents (Ashok et al., 2015).

Sensing Applications

The compound has also been employed as a chemosensor agent for detecting metal ions, such as Fe3+, due to its amide and carbonyl functional groups which facilitate binding and chelation. Fahmi et al. (2019) reported on its high sensing capability and selective detection of Fe3+ ions, highlighting its potential in environmental monitoring and analytical chemistry (Fahmi et al., 2019).

Anticancer and Anticorrosion Applications

Indole derivatives, including those derived from 1H-indole-2,3-dione, have been explored for their anticancer properties. Sachdeva, Mathur, and Guleria (2020) reviewed the anticancer potential of indole derivatives, underscoring the role of these compounds in designing novel anticancer agents (Sachdeva et al., 2020). Additionally, Miao (2014) investigated the anticorrosion capabilities of 1-(morpholinomethyl)indoline-2,3-dione, a derivative, for protecting metals against corrosion, demonstrating its utility in materials science (Miao, 2014).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. It can also involve studying how to safely handle and dispose of the compound.


Future Directions

This involves discussing potential future research directions. This could include potential applications of the compound, or areas where further study is needed.


properties

IUPAC Name

1-(2-ethoxyethyl)indole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-2-16-8-7-13-10-6-4-3-5-9(10)11(14)12(13)15/h3-6H,2,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBJJSGDVMAOQKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=CC=CC=C2C(=O)C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-ethoxyethyl)-1H-indole-2,3-dione

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